molecular formula C32H29N5O2 B13932569 N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide

N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide

Cat. No.: B13932569
M. Wt: 515.6 g/mol
InChI Key: WWYGEUICRXRWNI-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide is a complex organic compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known for its ability to target specific biological pathways in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide involves a multi-step process. One common method includes the reaction of 4-(morpholin-4-ylmethyl)aniline with an appropriate quinazoline derivative under controlled conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where reagents like sodium methoxide (NaOCH₃) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide involves its ability to inhibit the activity of certain enzymes and proteins. This inhibition leads to a reduction in inflammation, tumor growth, and other pathological processes. The compound targets specific molecular pathways, including those involved in cell signaling and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide is unique due to its specific molecular structure, which allows it to target a distinct set of biological pathways. This specificity makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C32H29N5O2

Molecular Weight

515.6 g/mol

IUPAC Name

N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide

InChI

InChI=1S/C32H29N5O2/c38-31(33-27-10-6-7-23(21-27)22-37-17-19-39-20-18-37)25-13-15-26(16-14-25)34-32-35-29-12-5-4-11-28(29)30(36-32)24-8-2-1-3-9-24/h1-16,21H,17-20,22H2,(H,33,38)(H,34,35,36)

InChI Key

WWYGEUICRXRWNI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)NC4=NC5=CC=CC=C5C(=N4)C6=CC=CC=C6

Origin of Product

United States

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